10-acetyl-11-[4-(benzyloxy)phenyl]-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-acetyl-11-[4-(benzyloxy)phenyl]-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound often encountered in advanced chemical synthesis and pharmaceutical research. Known for its unique molecular structure, this compound holds significance in various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 10-acetyl-11-[4-(benzyloxy)phenyl]-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multi-step organic reactions. It starts with the preparation of the core dibenzodiazepine framework, followed by functional group modifications to introduce the acetyl and benzyloxy phenyl moieties. Typical reaction conditions include controlled temperatures and specific reagents like acetyl chlorides, base catalysts, and various solvents to facilitate each step.
Industrial Production Methods: For large-scale production, the process is optimized to ensure high yield and purity. This involves refining the synthetic routes to minimize by-products and using industrial-grade reagents. Advanced techniques such as continuous flow reactors may be employed to maintain consistent reaction conditions and streamline the manufacturing process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions at the benzyloxy group, forming benzoic acid derivatives under strong oxidative conditions.
Reduction: Reduction can target the ketone functional group, transforming it into secondary alcohols using reagents like lithium aluminium hydride.
Substitution: Nucleophilic substitution reactions can replace the benzyloxy group with various nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminium hydride, sodium borohydride.
Substitution reagents: Alkyl halides, amino compounds.
Major Products Formed: Depending on the reaction type, the products can range from alcohols and acids to substituted aromatic compounds, each with potential research and industrial applications.
Wissenschaftliche Forschungsanwendungen
10-acetyl-11-[4-(benzyloxy)phenyl]-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is utilized extensively in:
Chemistry: As an intermediate for synthesizing other complex molecules and studying reaction mechanisms.
Biology: In the development of molecular probes to investigate cellular processes.
Medicine: Potential therapeutic applications due to its interaction with specific biological targets.
Industry: Used in creating advanced materials and specialty chemicals.
Wirkmechanismus
The compound exerts its effects primarily by interacting with specific molecular targets such as enzymes and receptors. The acetyl and benzyloxy groups play critical roles in binding to these targets, influencing pathways involved in cellular signaling and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Compared to similar compounds like 10-acetyl-11-phenyl-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one, this compound's benzyloxy substitution provides distinct steric and electronic properties that can affect its reactivity and binding affinity. Other similar compounds include various substituted dibenzodiazepines, each offering unique properties for specific applications.
This detailed exploration into 10-acetyl-11-[4-(benzyloxy)phenyl]-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one showcases its versatility and importance in scientific research and industrial applications.
Eigenschaften
IUPAC Name |
5-acetyl-9,9-dimethyl-6-(4-phenylmethoxyphenyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30N2O3/c1-20(33)32-26-12-8-7-11-24(26)31-25-17-30(2,3)18-27(34)28(25)29(32)22-13-15-23(16-14-22)35-19-21-9-5-4-6-10-21/h4-16,29,31H,17-19H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTMLSKJOADXYEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=CC=C(C=C4)OCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.